

# DMCM hydrochloride chemical structure and properties

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# DMCM Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (**DMCM hydrochloride**) is a potent and well-characterized ligand of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Functioning as a non-selective inverse agonist, **DMCM hydrochloride** effectively reduces the chloride ion flux mediated by GABA-A receptors, leading to neuronal excitation. This property manifests as pronounced anxiogenic and convulsant effects in preclinical models. Its high affinity for various GABA-A receptor subtypes makes it an invaluable pharmacological tool for investigating the neurobiology of anxiety, epilepsy, and the functional roles of GABAergic neurotransmission. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **DMCM hydrochloride**. It includes comprehensive tables of its quantitative properties, detailed protocols for key in vitro and in vivo experimental procedures, and visual representations of its primary signaling pathway and associated experimental workflows.

# **Chemical Structure and Physicochemical Properties**



**DMCM hydrochloride** is a β-carboline derivative. Its chemical structure is characterized by a tricyclic pyrido[3,4-b]indole core, substituted with a methyl ester, an ethyl group, and two methoxy groups. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of DMCM Hydrochloride

Property	Value	Reference(s)
IUPAC Name	methyl 4-ethyl-6,7-dimethoxy- 9H-pyrido[3,4-b]indole-3- carboxylate;hydrochloride	[1]
Synonyms	DMCM, Methyl 6,7-dimethoxy- 4-ethyl-β-carboline-3- carboxylate hydrochloride	[2]
CAS Number	1215833-62-7	[1][3][4]
Molecular Formula	C17H19CIN2O4	[1][4]
Molecular Weight	350.8 g/mol	[1][3][4]
Appearance	Solid powder	[1][4]
Purity	≥98% (HPLC)	[5]
Solubility	Water: 22.5 mg/mL (64.1 mM), DMSO: 9 mg/mL (25.7 mM)	[6]
Storage	Desiccate at room temperature. For long-term storage, -20°C is recommended.	[1][3]

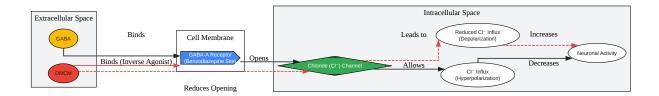
# **Biological Activity and Mechanism of Action**

**DMCM hydrochloride** exerts its biological effects primarily through its interaction with the benzodiazepine binding site on GABA-A receptors. As an inverse agonist, it binds to this site and allosterically modulates the receptor to decrease the frequency of chloride channel opening in response to GABA.[7] This reduction in inhibitory chloride influx leads to neuronal hyperexcitability, which underlies its observed anxiogenic and convulsant properties.[1][2][5]



# **GABA-A Receptor Signaling Pathway**

The primary signaling pathway affected by **DMCM hydrochloride** is the GABA-A receptor-mediated inhibitory neurotransmission. The following diagram illustrates the mechanism of action of DMCM as a GABA-A receptor inverse agonist.



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DMCM's action on the GABA-A receptor signaling pathway.

# **Binding Affinity for GABA-A Receptor Subtypes**

**DMCM hydrochloride** exhibits high affinity for various GABA-A receptor subtypes containing  $\alpha 1$ ,  $\alpha 2$ ,  $\alpha 3$ , and  $\alpha 5$  subunits. The binding affinities (Ki) are summarized in the table below.

Table 2: Binding Affinity (Ki) of **DMCM Hydrochloride** for Human Recombinant GABA-A Receptor Subtypes

Receptor Subtype (αxβ3y2)	Ki (nM)	Reference(s)
α1β3γ2	10	[6][8]
α2β3γ2	13	[6][8]
α3β3γ2	7.5	[6][8]
α5β3γ2	2.2	[6][8]



# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **DMCM hydrochloride**.

# **In Vitro Radioligand Binding Assay**

This protocol describes a method to determine the binding affinity of **DMCM hydrochloride** to GABA-A receptors in brain tissue homogenates.

#### Apparatus and Reagents:

- Homogenizer
- Centrifuge
- Filtration apparatus
- Scintillation counter
- Rat brain tissue
- [3H]-Flunitrazepam (radioligand)
- DMCM hydrochloride (test compound)
- Clonazepam or other high-affinity benzodiazepine (for non-specific binding)
- Tris-HCl buffer (50 mM, pH 7.4)
- Bovine Serum Albumin (BSA)
- · Glass fiber filters

#### Procedure:

• Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat

## Foundational & Exploratory

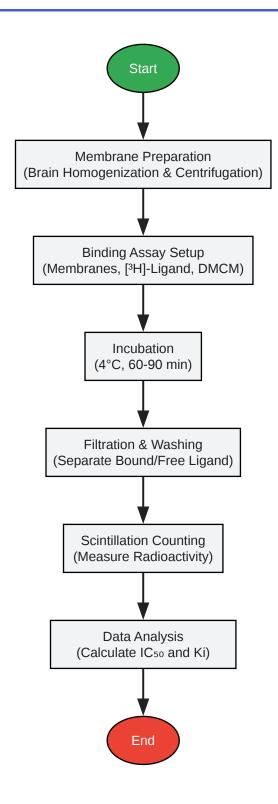




the centrifugation step. The final pellet, containing the membrane fraction, is resuspended in buffer to a final protein concentration of 0.1-0.5 mg/mL.

- Binding Assay: In a 96-well plate, add the membrane preparation, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of **DMCM hydrochloride**. For determining non-specific binding, add a high concentration of a non-labeled benzodiazepine ligand instead of DMCM.
- Incubation: Incubate the plate at 4°C for 60-90 minutes to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of **DMCM hydrochloride** from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.





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Workflow for an in vitro radioligand binding assay.

# Whole-Cell Patch-Clamp Electrophysiology



This protocol details the procedure for measuring the effect of **DMCM hydrochloride** on GABA-activated currents in cultured neurons or brain slices.

#### Apparatus and Reagents:

- Patch-clamp amplifier and data acquisition system
- Microscope with micromanipulators
- Pipette puller and polisher
- Cultured neurons or brain slice preparation
- Artificial cerebrospinal fluid (aCSF)
- Internal pipette solution
- GABA
- DMCM hydrochloride
- · Borosilicate glass capillaries

#### Procedure:

- Preparation: Prepare brain slices or cultured neurons and place them in the recording chamber perfused with aCSF.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with internal solution.
- Cell Targeting: Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
- Giga-seal Formation: Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

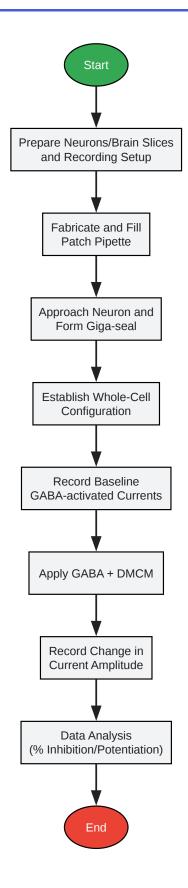






- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.
- Recording: Clamp the cell at a holding potential of -60 mV. Apply GABA to elicit an inward chloride current.
- Drug Application: After establishing a stable baseline GABA response, co-apply GABA with **DMCM hydrochloride** and record the change in the current amplitude.
- Data Analysis: Measure the peak amplitude of the GABA-activated currents in the absence and presence of DMCM. Calculate the percentage of inhibition or potentiation.





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